Product packaging for 3-(4-Ethylpiperazin-1-YL)propan-1-OL(Cat. No.:CAS No. 622369-81-7)

3-(4-Ethylpiperazin-1-YL)propan-1-OL

Cat. No.: B3329681
CAS No.: 622369-81-7
M. Wt: 172.27 g/mol
InChI Key: AMUHRVSHYZFFKQ-UHFFFAOYSA-N
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Description

3-(4-Ethylpiperazin-1-YL)propan-1-OL is a useful research compound. Its molecular formula is C9H20N2O and its molecular weight is 172.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20N2O B3329681 3-(4-Ethylpiperazin-1-YL)propan-1-OL CAS No. 622369-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-ethylpiperazin-1-yl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-2-10-5-7-11(8-6-10)4-3-9-12/h12H,2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUHRVSHYZFFKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization of Piperazine Containing Alcohols in Organic Synthesis

Piperazine-containing alcohols are a significant class of compounds in organic synthesis, primarily due to the versatile reactivity of the piperazine (B1678402) ring and the hydroxyl group. The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a common scaffold in medicinal chemistry. Its presence can enhance the pharmacological and pharmacokinetic profiles of drug candidates. The nitrogen atoms can act as hydrogen bond acceptors, which can improve water solubility and bioavailability.

In organic synthesis, the secondary amine in the piperazine ring can readily undergo a variety of chemical transformations, including alkylation, acylation, and arylation, allowing for the facile introduction of diverse functional groups. The hydroxyl group of the alcohol moiety can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a better leaving group for nucleophilic substitution reactions. This dual functionality makes piperazine-containing alcohols valuable intermediates in the synthesis of more complex molecules with a wide range of biological activities.

Structural Features and Functional Group Analysis of 3 4 Ethylpiperazin 1 Yl Propan 1 Ol

The structure of 3-(4-Ethylpiperazin-1-YL)propan-1-OL is characterized by a piperazine (B1678402) ring substituted at one nitrogen with an ethyl group and at the other with a propanol (B110389) group. This arrangement of functional groups imparts specific chemical properties to the molecule.

Key Structural Features:

Piperazine Ring: A saturated six-membered heterocycle containing two nitrogen atoms. In this compound, one nitrogen is a tertiary amine due to the ethyl substituent, while the other is also a tertiary amine due to the propanol substituent. The piperazine ring is known to adopt a chair conformation.

Ethyl Group: An alkyl substituent on one of the piperazine nitrogens. This group influences the steric and electronic properties of the adjacent nitrogen atom.

Propanol Group: A three-carbon chain with a terminal hydroxyl group. This functional group introduces polarity and the potential for hydrogen bonding.

Functional Group Analysis:

Tertiary Amines: The two nitrogen atoms of the piperazine ring are both tertiary amines. These groups are basic and can be protonated to form salts.

Primary Alcohol: The terminal -OH group on the propanol chain is a primary alcohol. This group can participate in hydrogen bonding and is a site for various chemical reactions, such as esterification and oxidation.

The combination of a basic piperazine ring and a polar alcohol functional group makes this compound a molecule with potential applications in various fields, including as a building block in the synthesis of pharmaceuticals and other specialty chemicals.

Below is a table summarizing some of the key physicochemical properties of the related compound, 3-(Piperazin-1-Yl)Propan-1-Ol, which provides insight into the general characteristics of this class of molecules.

PropertyValue
Molecular Formula C7H16N2O
Molecular Weight 144.217 g/mol
Boiling Point 263.5 °C at 760 mmHg
Melting Point 49-53 °C
Flash Point 110 °C
Density 0.993 g/cm³
pKa 15.10±0.10 (Predicted)
LogP -0.45930
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3

Note: Data for the closely related compound 3-(Piperazin-1-Yl)Propan-1-Ol. lookchem.com

Overview of Research Trajectories for Piperazine and Propanol Derivatives

Direct Synthetic Routes to 3-(4-Ethylpiperazin-1-YL)propan-1-OL

Direct synthetic routes offer an efficient means of preparing the target compound, often by forming one of the key carbon-nitrogen bonds in a single, definitive step. These methods are generally preferred for their atom economy and operational simplicity.

Nucleophilic Alkylation Approaches to the Piperazine Nitrogen

One of the most fundamental and widely used methods for creating N-alkyl derivatives of piperazine is through nucleophilic substitution. nih.gov This approach involves the reaction of a piperazine amine with an alkyl halide. To synthesize this compound, this strategy would involve the direct alkylation of 1-ethylpiperazine (B41427) with a suitable three-carbon electrophile containing a hydroxyl group.

The key reaction involves the lone pair of electrons on the secondary amine of 1-ethylpiperazine acting as a nucleophile, attacking the electrophilic carbon of a 3-halopropanol, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, driving the reaction to completion. The choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions.

Table 1: Example of Nucleophilic Alkylation

Reactant 1 Reactant 2 Base Solvent Product

This method is advantageous due to the commercial availability of the starting materials, 1-ethylpiperazine and 3-halopropanols. lobachemie.com However, a potential drawback is the possibility of over-alkylation, although using a monosubstituted piperazine like 1-ethylpiperazine mitigates the risk of forming quaternary ammonium (B1175870) salts at the tertiary amine.

Reductive Amination Strategies for this compound Formation

Reductive amination is a powerful and highly versatile method for forming carbon-nitrogen bonds. masterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. libretexts.orgorganic-chemistry.org This strategy avoids the harsh reagents and potential for over-alkylation associated with direct alkylation using alkyl halides. masterorganicchemistry.com

For the synthesis of this compound, the reaction would proceed between 1-ethylpiperazine and 3-hydroxypropanal. The initial reaction forms an iminium ion intermediate, which is not typically isolated but is immediately reduced. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred because they are selective for the iminium ion and will not reduce the starting aldehyde. masterorganicchemistry.comyoutube.com

Table 2: Reductive Amination Reaction Details

Amine Carbonyl Compound Reducing Agent Solvent Product

The reaction is typically performed in a one-pot fashion, making it highly efficient. researchgate.net The pH of the reaction medium is often kept mildly acidic to facilitate imine formation without deactivating the amine nucleophile. youtube.com

Reduction of Precursor Carbonyl Derivatives

Another direct approach involves the reduction of a suitable carbonyl-containing precursor that already has the complete carbon and nitrogen skeleton. Common precursors for this type of transformation are amides or esters. nih.govlibretexts.org

One pathway involves the synthesis of an amide, such as N-(3-hydroxypropanoyl)-N'-ethylpiperazine, followed by its reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the amide functionality to an amine. libretexts.org

Alternatively, a more common route is the reduction of an ester precursor, such as ethyl 3-(4-ethylpiperazin-1-yl)propanoate. This ester can be synthesized via a Michael addition of 1-ethylpiperazine to ethyl acrylate. The subsequent reduction of the ester group to a primary alcohol can be achieved using LiAlH₄ or other suitable hydride reagents to yield the final product, this compound.

Table 3: Reduction of an Ester Precursor

Precursor Reducing Agent Solvent Product

This method is robust but requires the use of strong, non-selective reducing agents and strictly anhydrous conditions. researchgate.net

Multi-Step Synthesis Involving Selective Functionalization

Multi-step syntheses provide greater control over the construction of the target molecule, allowing for the selective modification of bifunctional intermediates.

Alkylation Reactions Utilizing Propanol and Piperazine Intermediates

This strategy builds the molecule sequentially. A common approach begins with unsubstituted piperazine. In the first step, piperazine is reacted with a 3-halopropanol, such as 3-chloropropan-1-ol, to form the intermediate 3-(piperazin-1-yl)propan-1-ol. bldpharm.com This reaction must be carefully controlled to favor mono-alkylation.

In the second step, the remaining N-H bond of the piperazine ring in the intermediate is selectively ethylated. This can be accomplished using an ethylating agent like ethyl bromide or diethyl sulfate (B86663) in the presence of a base. This two-step process allows for the introduction of different functional groups at each nitrogen atom of the piperazine ring if desired.

A related approach involves reacting piperazine with an epoxide, such as propylene (B89431) oxide, followed by functionalization, although this would yield a different regioisomer. The reaction of 1-(2-hydroxypropyl)piperazine with an ethylating agent would then follow.

SNAr Reactions in Piperazine-Containing Compound Synthesis

Nucleophilic Aromatic Substitution (SNAr) is a critical synthetic tool for attaching piperazine rings to electron-deficient aromatic or heteroaromatic systems. nih.govresearchgate.net The reaction mechanism involves the addition of the piperazine nucleophile to the aromatic ring to form a stabilized Meisenheimer intermediate, followed by the elimination of a leaving group, typically a halide. scientificupdate.com This pathway requires the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN) on the aromatic ring, usually positioned ortho or para to the leaving group, to activate the ring for nucleophilic attack. researchgate.netlookchem.com

While SNAr is a cornerstone of medicinal chemistry for creating N-arylpiperazine derivatives, which are common scaffolds in pharmaceuticals, it is not a viable method for the synthesis of this compound. mdpi.com The target compound is entirely aliphatic, lacking the necessary activated aromatic ring required for an SNAr reaction to occur. The synthesis of this molecule relies on the nucleophilic character of the piperazine nitrogen to attack an aliphatic electrophile (Sₙ2 or reductive amination), not an aromatic one.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of reaction conditions is a critical step in synthetic chemistry to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. For the synthesis of this compound via the nucleophilic substitution of a 3-halopropan-1-ol with 1-ethylpiperazine, several parameters can be systematically varied. These include the nature of the leaving group on the propyl chain, the choice of solvent, the type of base used, the reaction temperature, and the molar ratio of the reactants.

Influence of the Leaving Group:

The nature of the halogen in 3-halopropan-1-ol can significantly impact the reaction rate. Generally, the reactivity follows the order I > Br > Cl. While 3-chloropropan-1-ol is often used due to its lower cost, using 3-bromopropan-1-ol or preparing 3-iodopropan-1-ol in situ via a Finkelstein reaction (e.g., by adding sodium iodide) can lead to higher yields or allow for milder reaction conditions.

Effect of Solvent:

The choice of solvent is crucial as it must dissolve the reactants and facilitate the nucleophilic substitution. Polar aprotic solvents such as acetonitrile (B52724) (CH₃CN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often effective for SN2 reactions. Polar protic solvents like ethanol (B145695) or isopropanol (B130326) can also be used, although they may participate in side reactions. A systematic study would involve running the reaction in a variety of these solvents to determine the optimal medium.

Role of the Base:

A base is necessary to neutralize the hydrohalic acid produced during the reaction, which would otherwise protonate the piperazine nitrogen, rendering it non-nucleophilic. Common bases for this purpose include inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), or organic bases such as triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA). The strength and solubility of the base can influence the reaction's efficiency.

Impact of Temperature:

The reaction temperature directly affects the rate of the reaction. Higher temperatures generally lead to faster reaction times. However, excessively high temperatures can also promote the formation of side products through elimination reactions or other decomposition pathways. An optimal temperature is one that provides a reasonable reaction rate without significant byproduct formation. This is typically determined by running the reaction at a range of temperatures (e.g., from room temperature to the reflux temperature of the solvent).

Molar Ratio of Reactants:

The stoichiometry of the reactants can be adjusted to drive the reaction to completion. Using a slight excess of one of the reactants, typically the less expensive or more readily available one, can increase the yield of the desired product. For instance, using a slight excess of 1-ethylpiperazine can help to ensure that all of the 3-halopropan-1-ol is consumed.

Detailed Research Findings:

To illustrate the optimization process, a hypothetical set of experiments could be designed as shown in the table below. In this study, the reaction of 1-ethylpiperazine with 3-chloropropan-1-ol is investigated under various conditions to identify the optimal parameters for the synthesis of this compound.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

EntrySolventBaseTemperature (°C)Time (h)Molar Ratio (Piperazine:Halopropanol)Yield (%)
1AcetonitrileK₂CO₃80121:165
2AcetonitrileK₂CO₃80121.2:175
3AcetonitrileK₂CO₃10081.2:182
4DMFK₂CO₃10081.2:188
5DMSOK₂CO₃10081.2:185
6AcetonitrileEt₃N80121.2:170
7DMFNa₂CO₃10081.2:180
8DMFK₂CO₃12061.2:186 (with some byproducts)

Therefore, the optimized conditions for the synthesis of this compound from 1-ethylpiperazine and 3-chloropropan-1-ol would be to use a 1.2:1 molar ratio of the reactants in DMF with K₂CO₃ as the base, at a temperature of 100°C for 8 hours. These conditions would be expected to provide a high yield of the desired product with good purity.

Reactivity of the Hydroxyl Moiety in this compound

The primary alcohol of this compound is a versatile functional group that can undergo several key transformations, including esterification, etherification, and oxidation. These reactions allow for the modification of the propanol side chain, leading to a diverse range of new chemical entities.

Esterification and Etherification Reactions of the Propanol Chain

Esterification:

The primary hydroxyl group of this compound can be readily converted to an ester. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst like concentrated sulfuric acid, is a common method. nih.govnih.gov The reaction is reversible, and to drive it towards the product, the water formed is typically removed, or an excess of the alcohol or carboxylic acid is used. nih.gov For instance, the general reaction of a primary alcohol with a carboxylic acid to form an ester proceeds as follows:

R-OH + R'-COOH ⇌ R-O-CO-R' + H₂O

In a laboratory setting, a mixture of the alcohol and carboxylic acid would be heated, often in a hot water bath, with a few drops of concentrated sulfuric acid. nih.gov The ester can then be isolated, often recognized by its characteristic smell. nih.gov

Etherification:

The synthesis of ethers from the propanol chain can also be achieved through various methods. A common laboratory method is the Williamson ether synthesis, which is not detailed in the provided search results. Another approach involves the acid-catalyzed dehydration of the alcohol. chegg.comchegg.com In this process, the alcohol is heated in the presence of a strong acid like sulfuric acid, leading to the formation of a symmetrical ether. chegg.comchegg.com

For compounds with multiple functional groups, such as the target molecule, chemoselectivity can be a key consideration. In the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives containing a phenoxypropanol functionality, a Williamson ether synthesis was successfully employed by reacting a phenolic hydroxyl group with epibromohydrin (B142927) in the presence of a base like sodium hydride. nih.gov This highlights that under basic conditions, a hydroxyl group can be selectively alkylated in the presence of other functionalities.

Oxidation Reactions of the Primary Alcohol Functionality

The primary alcohol group in this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Oxidation to Aldehydes:

To achieve partial oxidation to the corresponding aldehyde, 3-(4-ethylpiperazin-1-yl)propanal, milder oxidizing agents are required, and the aldehyde product should ideally be removed from the reaction mixture as it forms to prevent further oxidation. chemguide.co.uk Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for this purpose as they are known to oxidize primary alcohols to aldehydes without proceeding to the carboxylic acid. libretexts.orgmasterorganicchemistry.com The reaction with PCC is typically carried out in a solvent like dichloromethane. libretexts.org

Oxidation to Carboxylic Acids:

Table 1: Summary of Potential Reactions of the Hydroxyl Moiety

Reaction Type Reagents and Conditions Expected Product
Esterification Carboxylic acid (R'-COOH), concentrated H₂SO₄, heat 3-(4-Ethylpiperazin-1-yl)propyl ester
Etherification Strong acid (e.g., H₂SO₄), heat (for symmetrical ether) Bis(3-(4-ethylpiperazin-1-yl)propyl) ether
Oxidation to Aldehyde Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) 3-(4-Ethylpiperazin-1-yl)propanal
Oxidation to Carboxylic Acid Potassium permanganate (B83412) (KMnO₄) or Chromic acid (H₂CrO₄), heat 3-(4-Ethylpiperazin-1-yl)propanoic acid

Transformations Involving the Piperazine Nitrogen Atoms

The piperazine ring in this compound contains two tertiary amine nitrogen atoms. The nitrogen at position 4 is substituted with an ethyl group, while the nitrogen at position 1 is attached to the propanol side chain. These nitrogen atoms are nucleophilic and can participate in a variety of reactions.

N-Alkylation and Acylation of the Piperazine Ring

N-Alkylation:

The direct alkylation of a monosubstituted piperazine like 1-ethylpiperazine can lead to a mixture of products, including the N,N'-dialkylpiperazine and its quaternary salts. google.com However, methods have been developed to achieve selective N-alkylation. For instance, N-alkylation of N-acetylpiperazine followed by hydrolysis provides a route to N-alkylpiperazines. researchgate.net In the context of more complex molecules, reductive amination is a common strategy. nih.gov For example, a series of N-alkyl piperazine side chains were introduced via reductive amination of a piperazine intermediate with various aldehydes. nih.gov Another approach involves the direct alkylation of the piperazine nitrogen with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as DMF. nih.gov

N-Acylation:

N-acylation of the piperazine ring can be achieved by reacting it with an acylating agent such as an acyl chloride or an acid anhydride (B1165640). In the synthesis of various phenylpiperazine derivatives, N-substitution with reagents like trifluoromethanesulfonic anhydride has been demonstrated. nih.gov The synthesis of 3-substituted piperazine-2-acetic acid esters has been achieved through a multi-step route involving the nosylation of a piperazine intermediate. nih.gov

Ring-Opening and Ring-Contraction Reactions of Piperazine Derivatives

While specific ring-opening or ring-contraction reactions for this compound are not documented in the provided search results, the literature contains examples of such transformations for other piperazine and related heterocyclic systems.

Ring-Opening Reactions:

The piperazine ring is generally stable, but under certain conditions, ring-opening can occur. For example, the cleavage of the bonds in 1,4-diazabicyclo[2.2.2]octane (DABCO), a related bicyclic amine, can be used to synthesize piperazine derivatives. rsc.org The reaction of quaternary salts of DABCO with various nucleophiles at high temperatures can lead to 1-alkyl-4-(2-substituted)piperazines. rsc.org Another strategy for synthesizing highly substituted piperazines involves the SN2-type ring-opening of N-activated aziridines with anilines, followed by a palladium-catalyzed annulation. acs.orgacs.org

Ring-Contraction Reactions:

Ring-contraction of piperazine derivatives, while not common, has been observed. For instance, metabolic activation of a 1,3-disubstituted piperazine derivative has been shown to lead to a novel ring contraction to form a substituted imidazoline. This process is thought to involve an initial oxidation of the piperazine ring.

Chemo- and Regioselectivity in Reactions of this compound

The presence of three potentially reactive sites in this compound—the primary hydroxyl group and the two tertiary piperazine nitrogens—makes chemo- and regioselectivity important considerations in its chemical transformations.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, it is possible to selectively target either the hydroxyl group or the piperazine nitrogens by choosing appropriate reaction conditions.

Reactions at the Hydroxyl Group: Reactions such as esterification are typically carried out under acidic conditions (e.g., Fischer esterification). nih.gov Under these conditions, the piperazine nitrogens would be protonated, forming ammonium salts. This deactivates their nucleophilicity, thus favoring reaction at the neutral hydroxyl group.

Reactions at the Piperazine Nitrogens: Conversely, reactions like N-alkylation and N-acylation are generally performed under basic or neutral conditions, where the nitrogen atoms are nucleophilic. nih.gov Under these conditions, the hydroxyl group is less reactive than the amine nitrogens towards many electrophiles.

Regioselectivity:

Regioselectivity concerns the preference for reaction at one position over another within a functional group or molecule. For this compound, the two piperazine nitrogens are not equivalent. The nitrogen at position 4 is attached to a small ethyl group, while the nitrogen at position 1 is linked to a bulkier 3-hydroxypropyl group. This difference in steric hindrance can influence the regioselectivity of reactions involving the piperazine ring.

In general, reactions like N-alkylation or N-acylation would be expected to occur preferentially at the less sterically hindered nitrogen atom. However, electronic effects also play a role. The synthesis of various functionalized piperazine-2,5-diones has shown that the regioselectivity of reactions can be highly dependent on the nature of the substituents on the nitrogen atoms. rsc.org In the synthesis of arylpiperazines via SNAr reactions, the regioselectivity can be controlled by the electronic properties of the aromatic ring. nih.gov For the target molecule, while specific studies are lacking, it is plausible that the N-4 position is more sterically accessible and thus potentially more reactive towards certain electrophiles.

Table 2: Summary of Potential Reactions of the Piperazine Moiety

Reaction Type Reagents and Conditions Expected Product Notes on Selectivity
N-Alkylation Alkyl halide (R'-X), base (e.g., K₂CO₃) Quaternary ammonium salt May form a mixture of products. Regioselectivity depends on steric and electronic factors.
N-Acylation Acyl chloride (R'-COCl) or anhydride N-Acyl piperazinium salt Can be directed by choice of reagents and conditions.

Mechanistic Investigations of Key Reactions

The chemical behavior of this compound is dictated by its two primary functional groups: the tertiary amine within the piperazine ring and the terminal primary alcohol. Mechanistic investigations into the reactions of this compound, while not extensively detailed in dedicated studies, can be understood by examining the well-established reactivity patterns of these functional groups. Key reactions include N-alkylation and reactions at the hydroxyl group, such as etherification and esterification.

The tertiary amine of the piperazine ring is nucleophilic and can participate in reactions with electrophiles. The most common of these is further alkylation to form a quaternary ammonium salt. The mechanism of this reaction is a standard bimolecular nucleophilic substitution (SN2).

The primary alcohol functional group can undergo a variety of transformations. For instance, acid-catalyzed dehydration can lead to the formation of an ether. doubtnut.comdoubtnut.comchemguide.co.uk This reaction typically proceeds through the protonation of the hydroxyl group, followed by a nucleophilic attack from a second molecule of the alcohol. doubtnut.com

The N-alkylation of the piperazine nitrogen in this compound proceeds via a classical SN2 mechanism. In this reaction, the lone pair of electrons on the tertiary nitrogen atom acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent, such as an alkyl halide.

The reaction can be depicted as follows:

Step 1: Nucleophilic Attack. The nucleophilic nitrogen of the piperazine ring attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new carbon-nitrogen bond. Simultaneously, the bond between the carbon and the leaving group (e.g., a halide) begins to break. This occurs in a single, concerted step.

Step 2: Transition State. A high-energy transition state is formed where the nucleophile and the leaving group are both partially bonded to the electrophilic carbon.

Step 3: Product Formation. The leaving group departs, taking with it the pair of electrons from its bond with carbon, resulting in the formation of a quaternary ammonium salt.

The rate of this reaction is dependent on the concentration of both the piperazine derivative and the alkylating agent, characteristic of an SN2 reaction. Steric hindrance around the nitrogen atom and the electrophilic carbon can significantly impact the reaction rate.

Table 1: Hypothetical Kinetic Data for the N-Alkylation of this compound with Methyl Iodide

Experiment[this compound] (mol/L)[CH₃I] (mol/L)Initial Rate (mol/L·s)
10.10.11.2 x 10⁻³
20.20.12.4 x 10⁻³
30.10.22.4 x 10⁻³

This is a hypothetical data table for illustrative purposes.

The formation of an ether from this compound in the presence of a strong acid catalyst, such as sulfuric acid, follows a mechanism analogous to the dehydration of primary alcohols. doubtnut.comdoubtnut.com

The probable mechanism involves the following steps:

Step 1: Protonation of the Alcohol. The oxygen atom of the hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water).

Step 2: Nucleophilic Attack. A second molecule of this compound acts as a nucleophile, with its hydroxyl oxygen attacking the carbon atom bearing the protonated hydroxyl group of the first molecule. This is an SN2 attack, displacing a molecule of water.

Step 3: Deprotonation. The resulting protonated ether is then deprotonated, typically by a conjugate base of the acid or another alcohol molecule in the reaction mixture, to yield the final ether product and regenerate the acid catalyst.

It is important to note that due to the presence of the basic piperazine ring, a significant amount of the acid catalyst may be consumed in an acid-base reaction with the amine, which must be accounted for when optimizing reaction conditions.

Table 2: Plausible Intermediates and Products in Key Reactions

Starting MaterialReagent(s)Key Intermediate(s)Final Product(s)
This compoundMethyl Iodide (CH₃I)[SN2 Transition State]1-Ethyl-4-(3-hydroxypropyl)-1-methylpiperazin-1-ium iodide
This compoundH₂SO₄ (catalyst), HeatProtonated Alcohol, Protonated EtherBis(3-(4-ethylpiperazin-1-yl)propyl) ether, Water

This table presents plausible chemical transformations based on general organic chemistry principles.

Advanced Derivatization Strategies of 3 4 Ethylpiperazin 1 Yl Propan 1 Ol for Enhanced Chemical Utility

Introduction of Reporter Groups and Probes onto 3-(4-Ethylpiperazin-1-YL)propan-1-OL

The functional handles of this compound, namely the piperazine (B1678402) nitrogen and the terminal hydroxyl group, are amenable to conjugation with various reporter groups, including fluorescent probes and biotin (B1667282) tags. These modifications are instrumental in creating tools for bioimaging, molecular tracking, and affinity-based purification assays.

The secondary amine of the piperazine ring in a precursor molecule can be targeted for the attachment of fluorophores. For instance, coumarin-based fluorescent probes can be synthesized through the reaction of coumarin (B35378) derivatives with a piperazine moiety. researchgate.net In a similar vein, the piperazine nitrogen of this compound could be reacted with activated fluorophores like naphthalimide derivatives. The protonation of the piperazine nitrogen can influence the photoinduced electron transfer (PET) process, leading to a "turn-on" fluorescence response in acidic environments, making such derivatives potential pH sensors. mdpi.com Another class of fluorescent probes that can be conjugated to piperazine-containing compounds are NBD (7-nitro-1,2,3-benzoxadiazole) derivatives, which have been utilized for the detection of hydrogen sulfide. researchgate.netrsc.org

Furthermore, the terminal hydroxyl group of this compound provides an alternative site for derivatization. It can be activated, for example, by conversion to a leaving group, to facilitate reaction with a fluorescent dye or a biotin-containing molecule. The synthesis of biotinylated variants of proteins has been achieved by incorporating a lysine (B10760008) residue with a free amino group, which is then reacted with biotin. nih.gov A similar strategy could be applied by first modifying the hydroxyl group of this compound to an amine, which can then be readily biotinylated.

The table below summarizes potential reporter groups that could be conjugated to this compound and the corresponding derivatization strategies.

Reporter GroupPotential Derivatization StrategyTargeted Functional GroupPotential Application
Coumarin Nucleophilic substitution with an activated coumarin derivative (e.g., 7-hydroxy-4-trifluorocoumarin). researchgate.netPiperazine NitrogenFluorescent probe for metal ions. researchgate.net
Naphthalimide Reaction with a naphthalimide derivative containing a suitable leaving group. mdpi.comPiperazine NitrogenpH-sensitive fluorescent probe. mdpi.com
NBD Reaction with an NBD chloride. researchgate.netrsc.orgPiperazine NitrogenFluorescent probe for specific analytes (e.g., H₂S). researchgate.netrsc.org
Biotin 1. Activation of the hydroxyl group followed by reaction with a biotin-amine. 2. Conversion of the hydroxyl to an amine, followed by reaction with an activated biotin derivative (e.g., biotin-NHS ester). nih.govHydroxyl GroupAffinity-based purification and detection assays.
Rhodamine Quaternization of the piperazine nitrogen with a reactive rhodamine derivative. acs.orgPiperazine NitrogenSuper-resolution imaging probes. acs.org

Formation of Macrocyclic and Supramolecular Structures Incorporating this compound

The bifunctional nature of this compound makes it an attractive building block for the construction of macrocycles and supramolecular assemblies. The piperazine unit can act as a flexible linker or a corner piece in larger architectures, while the propanol (B110389) arm offers a point of attachment or further functionalization.

The synthesis of macrocycles often involves the intramolecular reaction of a linear precursor. rsc.orgnih.govuni-kiel.dersc.org For instance, a linear oligomer containing piperazine linkers can be cyclized by removing a protecting group from a terminal piperazine unit, followed by an intramolecular cyclization reaction. rsc.org In the context of this compound, it could be envisioned that two molecules are linked together through their hydroxyl groups, and then a macrocyclization reaction is induced.

Supramolecular chemistry also offers a pathway to complex structures through non-covalent interactions. Piperazine-based ligands have been used to synthesize dinuclear copper complexes that self-assemble into 2D and 1D architectures through hydrogen and coordination bonds. mdpi.com The hydroxyl group of this compound could participate in hydrogen bonding, directing the formation of specific supramolecular networks. mdpi.com

The following table outlines potential strategies for incorporating this compound into macrocyclic and supramolecular structures.

Structural ClassSynthetic StrategyRole of this compoundPotential Properties/Applications
Macrocycle Intramolecular cyclization of a linear precursor containing the title compound. rsc.orgnih.govuni-kiel.dersc.orgLinker or corner unit.Host-guest chemistry, molecular recognition.
Supramolecular Assembly Self-assembly through coordination with metal ions or hydrogen bonding. mdpi.commdpi.comnih.govLigand for metal coordination or hydrogen bond donor/acceptor.Catalysis, functional materials. mdpi.com
researchgate.netRotaxane Threading of a linear molecule containing the piperazine moiety through a macrocycle, followed by stoppering of the ends.Axle component.Molecular machines, drug delivery.
Metal-Organic Framework (MOF) Coordination of the piperazine nitrogen to metal nodes to form a porous framework.Organic linker.Gas storage, separation, catalysis.

Immobilization and Surface Functionalization Approaches

Immobilizing this compound onto solid supports can lead to the development of heterogeneous catalysts, sorbents, and functionalized materials with tailored properties. The choice of support and the immobilization chemistry are crucial for the performance of the final material.

Piperazine derivatives have been successfully immobilized on various surfaces. For example, piperazine has been grafted onto the surface of graphene oxide to create a heterogeneous bifunctional acid-base catalyst. researchgate.net Similarly, piperazine-containing polymers have been immobilized on iron oxide nanoparticles to create magnetically recyclable catalysts. researchgate.net These methods typically involve the reaction of a functional group on the support with one of the reactive sites of the piperazine derivative.

In the case of this compound, the primary alcohol group is a convenient handle for immobilization. It can react with surfaces functionalized with isocyanates, epoxides, or carboxylic acids (after activation). For instance, poly(vinyl alcohol) has been used as a support to immobilize piperazine derivatives for CO₂ capture applications. elsevierpure.com The hydroxyl groups of the polymer provide sites for cross-linking and interaction with the immobilized piperazine.

The table below details potential immobilization strategies for this compound.

Solid SupportImmobilization ChemistryFunctionalized MaterialPotential Application
Graphene Oxide Covalent bonding via reaction of the hydroxyl group with epoxy or carboxyl groups on the graphene oxide surface. researchgate.netPiperazine-functionalized graphene oxide.Heterogeneous catalysis, sorbent for pollutants. researchgate.net
Silica (B1680970) Gel Grafting via reaction of the hydroxyl group with silanol (B1196071) groups on the silica surface, possibly after surface modification with a coupling agent.Piperazine-modified silica.Chromatography stationary phase, catalyst support.
Polymeric Membranes Blending or grafting into a polymer matrix like poly(vinyl alcohol). elsevierpure.comPiperazine-containing polymeric membrane.Gas separation (e.g., CO₂ capture). elsevierpure.com
Iron Oxide Nanoparticles Surface modification of nanoparticles with a linker that can react with the hydroxyl group of the title compound. researchgate.netMagnetically recoverable piperazine-functionalized nanoparticles.Recyclable catalyst, affinity separation. researchgate.net
Polystyrene Resin Reaction of the hydroxyl group with a functionalized polystyrene resin (e.g., chloromethylated polystyrene). mdpi.comPiperazine-functionalized polystyrene beads.Solid-phase synthesis, scavenger resin. mdpi.com

Theoretical and Computational Investigations of 3 4 Ethylpiperazin 1 Yl Propan 1 Ol

Conformational Analysis and Energy Landscapes of 3-(4-Ethylpiperazin-1-YL)propan-1-OL

Conformational analysis is a critical aspect of understanding the three-dimensional structure and flexibility of a molecule like this compound. This analysis involves identifying all possible spatial arrangements of the atoms (conformers) that result from rotation about its single bonds. The piperazine (B1678402) ring typically adopts a chair conformation to minimize steric and torsional strain. However, the presence of the ethyl group on one nitrogen and the propanol (B110389) substituent on the other introduces several possible orientations and interactions that must be considered.

The key rotatable bonds in this compound that would be the focus of a conformational analysis include:

The C-C bonds within the ethyl and propanol side chains.

The C-N bonds connecting the substituents to the piperazine ring.

The bonds within the piperazine ring itself, which can undergo ring-puckering.

A potential energy surface (PES) or energy landscape would be mapped by calculating the relative energy of the molecule as a function of the torsion angles of these key bonds. This process would identify the lowest energy conformers (ground states) and the energy barriers between them. Such an analysis for similar, but more extensively studied molecules, often reveals that gauche and anti conformations of alkyl chains have distinct energy levels. For instance, in simple alkanes, the anti-conformation is generally more stable than the gauche conformation due to reduced steric hindrance libretexts.org.

Hypothetical Energy Profile Data for a Key Dihedral Angle

The following interactive table represents a hypothetical energy profile for the rotation around a critical bond, illustrating how such data would be presented. This data is for illustrative purposes only and is not based on actual calculations for this compound.

Dihedral Angle (degrees)Relative Energy (kJ/mol)Conformation Type
020Eclipsed (High Energy)
605Gauche (Local Minimum)
12022Eclipsed (High Energy)
1800Anti (Global Minimum)
2405Gauche (Local Minimum)
30022Eclipsed (High Energy)

Electronic Structure and Molecular Orbital Theory Studies

The electronic structure of this compound would be investigated using quantum mechanical methods, such as Density Functional Theory (DFT). These studies provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and properties.

Key aspects of the electronic structure that would be analyzed include:

Molecular Orbitals: Specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of great interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Electron Density Distribution: This reveals the electron-rich and electron-poor regions of the molecule. For this compound, the nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group are expected to be regions of high electron density.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule, highlighting areas that are likely to engage in electrophilic or nucleophilic interactions.

Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to predict the most likely pathways for chemical reactions involving this compound. This involves identifying the transition state structures, which are the highest energy points along a reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn influences the reaction rate.

For this compound, potential reactions for computational study could include:

Protonation/Deprotonation: The nitrogen atoms of the piperazine ring and the oxygen of the hydroxyl group are potential sites for protonation. Computational models can predict the most favorable site for protonation and the corresponding pKa values.

Nucleophilic Substitution: The hydroxyl group could be a leaving group in a substitution reaction, or the nitrogen atoms could act as nucleophiles.

Oxidation: The tertiary amine functionalities could be susceptible to oxidation.

By mapping the potential energy surface for a given reaction, the structures and energies of reactants, intermediates, transition states, and products can be determined, providing a detailed mechanistic understanding.

Solvation Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational solvation models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on this compound.

These studies would investigate how the solvent affects:

Conformational Preferences: The relative energies of different conformers can change in the presence of a solvent, potentially favoring more polar conformers in polar solvents.

Electronic Properties: The dipole moment and the energies of the molecular orbitals can be altered by solvent interactions.

Reaction Rates: Solvation can stabilize or destabilize reactants and transition states to different extents, thereby affecting the activation energy and the rate of a reaction.

Spectroscopic Feature Prediction (excluding basic identification data)

Computational methods can predict various spectroscopic properties of this compound beyond basic identification. These predictions are valuable for interpreting experimental spectra and for understanding the relationship between molecular structure and spectroscopic behavior.

Predicted spectroscopic features would include:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. By analyzing the vibrational modes, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular bonds or functional groups. This can also provide insights into the molecule's conformational state.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. Comparing these predicted values with experimental data can help to confirm the molecular structure and assign specific resonances to individual atoms.

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the energies of electronic transitions within the molecule.

Role As a Synthetic Building Block in Complex Chemical Systems

Precursor in the Synthesis of Advanced Organic Scaffolds

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. mdpi.comencyclopedia.pub Derivatives of piperazine are instrumental in the development of new therapeutic agents due to their unique structural and physicochemical properties. nbinno.com The presence of two nitrogen atoms in the piperazine ring allows for modifications that can significantly influence a molecule's biological activity and pharmacokinetic profile. encyclopedia.pub

Compounds structurally similar to 3-(4-Ethylpiperazin-1-YL)propan-1-OL serve as key intermediates in the synthesis of complex heterocyclic systems. For instance, piperazine derivatives are utilized in the construction of novel antifungal agents and compounds for managing androgen-sensitive prostatic disorders. The synthetic strategies often involve leveraging the nucleophilicity of the piperazine nitrogens to react with various electrophiles, leading to the assembly of more elaborate molecular frameworks. researchgate.net

The synthesis of advanced organic scaffolds often involves multi-step reaction sequences where the piperazine-propanol moiety can be introduced to impart specific properties such as increased water solubility or the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. encyclopedia.pub The ethyl group on the piperazine nitrogen can modulate the steric and electronic properties of the molecule, influencing its binding affinity to biological targets.

Table 1: Examples of Advanced Organic Scaffolds Derived from Piperazine Analogs

Scaffold ClassSynthetic Precursor (Analog)Key Synthetic ReactionPotential ApplicationReference
Cinnoline DerivativesN-ArylpiperazineIntramolecular CyclizationAntifungal Agents researchgate.net
Furanopyridone DerivativesSubstituted PiperazineAlkylationAntitumor Agents nih.gov
Aryl Piperazine ScaffoldsAryl PiperazineMulti-component ReactionManagement of Prostatic Disorders lifechemicals.com

Integration into Polymeric Structures

The functional groups of this compound, namely the secondary amine and the primary alcohol, make it a suitable monomer for the synthesis of various polymeric materials. The hydroxyl group can participate in condensation polymerization with dicarboxylic acids or their derivatives to form polyesters, while the secondary amine in the piperazine ring can react with compounds like epichlorohydrin to form polyethers or be incorporated into polyurethanes. acs.org

Piperazine-based polymers have been investigated for a range of applications, including as antimicrobial agents. rsc.orgnih.gov The incorporation of the piperazine moiety into a polymer backbone can confer unique properties to the resulting material. For example, piperazine-based metallopolymers have been developed for bioengineering applications, where the piperazine units can coordinate with metal ions to create crosslinked, degradable materials. udayton.eduudayton.edu

The synthesis of such polymers can be tailored to achieve desired characteristics. For instance, the reaction of piperazine diols with diisocyanates can yield polyester urethanes. The specific nature of the alkyl group on the piperazine nitrogen, in this case, an ethyl group, can influence the physical properties of the resulting polymer, such as its glass transition temperature and solubility.

Table 2: Potential Polymerization Reactions Involving this compound

Polymer TypeCo-monomerLinkage FormedPotential Application
PolyesterDiacyl ChlorideEsterBiodegradable materials
PolyurethaneDiisocyanateUrethaneBiomedical devices
PolyetherDihalideEtherDrug delivery systems

Application in the Construction of Ligands for Coordination Chemistry

The nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group in this compound can act as donor atoms, making the compound an effective ligand for a variety of metal ions. nih.gov The ability of piperazine derivatives to form stable complexes with transition metals is well-documented. mdpi.com These complexes have potential applications in catalysis, materials science, and medicinal chemistry. mdpi.com

The geometry of the resulting metal complex is influenced by the coordination preferences of the metal ion and the steric and electronic properties of the ligand. As a potentially tridentate ligand, this compound can form chelate rings with a metal center, which enhances the stability of the complex. The specific coordination mode can vary, with the ligand potentially acting as a bidentate or tridentate chelating agent, or as a bridging ligand connecting multiple metal centers. ichem.md

For example, piperazine-containing ligands have been used to synthesize coordination compounds of copper, zinc, and nickel, which have been investigated for their biological activity. mdpi.com The resulting complexes can exhibit interesting magnetic and electronic properties, which are dependent on the nature of the metal and the ligand framework.

Table 3: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedMetal Ion ExamplePotential Complex Geometry
BidentateN (piperazine), O (hydroxyl)Cu(II)Square Planar
BidentateN, N' (piperazine)Co(II)Tetrahedral
TridentateN, N' (piperazine), O (hydroxyl)Fe(III)Octahedral

Future Research Directions and Open Questions Pertaining to 3 4 Ethylpiperazin 1 Yl Propan 1 Ol

Development of Novel Green Synthetic Routes

The pursuit of environmentally benign chemical processes is a cornerstone of modern synthetic chemistry. Future research should prioritize the development of green synthetic routes to 3-(4-Ethylpiperazin-1-YL)propan-1-OL, moving away from traditional methods that may involve harsh conditions or hazardous reagents.

Key Research Areas:

Photocatalytic Synthesis: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for the synthesis of complex molecules. researchgate.netmdpi.comnsf.govnih.govorganic-chemistry.org Research could explore the use of photocatalysts to facilitate the N-alkylation of a piperazine (B1678402) precursor with an appropriate ethylating agent and subsequent reaction with a three-carbon synthon to introduce the propanol (B110389) moiety. researchgate.netmdpi.comnsf.govnih.govorganic-chemistry.org This approach offers mild reaction conditions and avoids the use of toxic metal catalysts. nsf.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. Investigating microwave-assisted protocols for the synthesis of this compound could lead to more efficient and energy-saving processes compared to conventional heating methods.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability. Developing a flow chemistry process for the synthesis of this compound could enable a more efficient and automated production, which is particularly advantageous for industrial applications.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future studies could explore the potential of biocatalysts, such as lipases or transaminases, for the stereoselective synthesis of derivatives of this compound.

Exploration of Unconventional Reactivity Patterns

The unique structural features of this compound, namely the tertiary amine, the secondary amine within the piperazine ring, and the primary alcohol, suggest a rich and varied reactivity that is yet to be fully explored.

Potential Research Directions:

C-H Functionalization: Recent advances in C-H functionalization offer a direct way to introduce new substituents onto the carbon skeleton of the piperazine ring. mdpi.comnsf.govresearchgate.net Applying these methods to this compound could lead to a diverse library of new derivatives with potentially novel properties. mdpi.comnsf.govresearchgate.net

Ring-Opening Reactions: While not a direct reaction of the target compound, the synthesis of piperazine derivatives through the ring-opening of precursors like 1,4-diazabicyclo[2.2.2]octane (DABCO) presents an interesting avenue for creating structural analogs. rsc.org Exploring similar ring-opening strategies could lead to novel synthetic pathways to functionalized piperazines. rsc.org

Reactivity of the Propanol Group: The primary alcohol functionality can be a versatile handle for a wide range of chemical transformations, including oxidation to the corresponding aldehyde or carboxylic acid, and esterification or etherification to introduce new functional groups.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides powerful tools to predict the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process.

Suggested Computational Studies:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can be employed to establish a correlation between the structural features of derivatives of this compound and their potential activities. nih.govnih.govresearchgate.netmdpi.com This could be particularly useful in predicting their efficacy for specific non-biological applications. nih.govnih.govresearchgate.netmdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics and intermolecular interactions of this compound. mdpi.comnih.govmdpi.com This information would be valuable for understanding its behavior in different environments and for designing new materials. mdpi.comnih.govmdpi.com

Innovative Non-Biological Applications

The unique combination of functional groups in this compound suggests its potential utility in various non-biological applications, particularly in the field of materials science.

Promising Areas of Application:

Corrosion Inhibitors: Piperazine and its derivatives have shown promise as corrosion inhibitors for various metals, including mild steel. benthamopenarchives.comuregina.caresearchgate.netresearchgate.netgoogle.com The presence of nitrogen and oxygen atoms in this compound makes it a good candidate for investigation as a corrosion inhibitor, potentially forming a protective film on metal surfaces. benthamopenarchives.comuregina.caresearchgate.netresearchgate.netgoogle.com

Building Blocks for Polymers: The bifunctional nature of this compound, with its reactive amine and hydroxyl groups, makes it an attractive monomer for the synthesis of new polymers. acs.orgnih.govresearchgate.net Polyurethanes, polyesters, and polyamides incorporating this piperazine derivative could exhibit unique thermal, mechanical, or adhesive properties. acs.orgnih.govresearchgate.net

Expanding Derivatization Chemistry for New Functional Materials

Systematic derivatization of this compound can lead to a wide array of new molecules with tailored properties for specific applications in materials science. Derivatization is a common strategy to enhance the analytical performance of compounds. mdpi.comsci-hub.se

Opportunities for Derivatization:

Ester and Ether Derivatives: The propanol group can be readily converted into a variety of esters and ethers. medcraveonline.com These modifications can alter the compound's physical properties, such as its solubility and boiling point, and introduce new functionalities for further reactions. medcraveonline.com

Amide and Urea Derivatives: The secondary amine in the piperazine ring can be acylated or reacted with isocyanates to form amides and ureas, respectively. This would allow for the introduction of a wide range of substituents, further diversifying the chemical space of accessible derivatives.

Functional Polymers: By creating derivatives with polymerizable groups, such as acrylates or methacrylates, this compound can be incorporated into polymer chains, leading to the development of new functional materials with potential applications in coatings, adhesives, or drug delivery systems.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-(4-Ethylpiperazin-1-YL)propan-1-OL, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves alkylation of 4-ethylpiperazine with a propanol derivative (e.g., 1-bromo-3-propanol) under controlled pH and temperature. Optimization includes using polar aprotic solvents (e.g., acetonitrile) and maintaining a reaction temperature of 60–80°C to enhance yield (70–85%) while minimizing byproducts. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) ensures high purity (>95%) .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodology : Use Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the ethylpiperazine and propanol moieties. Mass Spectrometry (MS) (ESI or EI) validates molecular weight. Purity is assessed via High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 254 nm. Differential Scanning Calorimetry (DSC) can further confirm crystallinity .

Q. What preliminary biological assays are suitable for screening the compound’s activity?

  • Methodology : Conduct radioligand binding assays to evaluate affinity for serotonin receptors (e.g., 5-HT1D, 5-HT2A), given structural analogs like 3-[4-(3-chlorophenyl)piperazin-1-yl]propan-1-ol show selective antagonism. Use HEK-293 cells expressing human receptors and measure IC₅₀ values. Follow with functional assays (e.g., cAMP inhibition for GPCR activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding data across studies?

  • Methodology : Apply comparative analysis (e.g., meta-analysis) to identify variables such as assay conditions (buffer pH, temperature) or cell line differences. Validate findings using orthogonal methods (e.g., surface plasmon resonance vs. radioligand assays). Cross-reference with structural analogs (e.g., 7-N-Etppz derivatives) to isolate substituent-specific effects .

Q. What computational models predict the environmental fate of this compound, and how do they align with experimental data?

  • Methodology : Use quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives and partition coefficients (LogP). Validate via laboratory studies:

  • Hydrolysis : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS.
  • Photolysis : Expose to UV light (254 nm) and quantify byproducts.
    Compare results with predictive tools like EPI Suite or TEST to refine models .

Q. What strategies enhance enantiomeric purity during synthesis, and how are they validated?

  • Methodology : Employ chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric alkylation reactions. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) . For validation, compare synthetic batches with enantiopure standards synthesized via enzymatic resolution (e.g., lipase-mediated kinetic separation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.